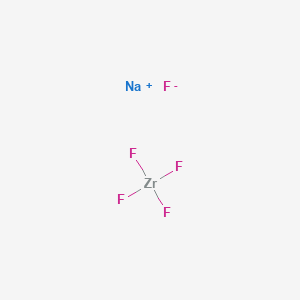
Sodium pentafluorozirconate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pentafluorozirconate(1-) is a chemical compound with the molecular formula F5ZrNa. It is a zirconium-based compound where zirconium is coordinated with five fluorine atoms and one sodium ion. This compound is often used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pentafluorozirconate(1-) can be synthesized through the reaction of zirconium tetrafluoride (ZrF4) with sodium fluoride (NaF) in an appropriate solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of sodium pentafluorozirconate(1-) involves large-scale reactions in reactors designed to handle the corrosive nature of fluorine compounds. The process includes the purification of the product to achieve the required purity levels for various applications.
Types of Reactions:
Oxidation: Sodium pentafluorozirconate(1-) can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: It can also participate in reduction reactions, where it is reduced to lower oxidation state compounds.
Substitution: This compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reducing Agents: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions, ammonia, or organic ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while reduction reactions may produce lower fluorinated zirconium compounds.
Wissenschaftliche Forschungsanwendungen
Sodium pentafluorozirconate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other zirconium-based compounds and materials.
Biology: Research involving zirconium compounds often explores their potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, zirconium compounds are studied for their potential use in imaging and diagnostic applications.
Industry: Sodium pentafluorozirconate(1-) is used in the production of specialized ceramics, coatings, and other materials that require high thermal and chemical stability.
Wirkmechanismus
The mechanism by which sodium pentafluorozirconate(1-) exerts its effects involves its interaction with other chemical species. The fluorine atoms in the compound can participate in strong bonding interactions, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Sodium hexafluorozirconate(IV): This compound has six fluorine atoms coordinated to zirconium and is used in similar applications.
Sodium tetrafluorozirconate(IV): With four fluorine atoms, this compound is another variant used in industrial and research settings.
Uniqueness: Sodium pentafluorozirconate(1-) is unique due to its specific coordination environment and the balance of fluorine atoms, which provides distinct chemical properties compared to its analogs. Its intermediate fluorine coordination makes it versatile for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
13871-10-8 |
|---|---|
Molekularformel |
F5NaZr |
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
sodium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.Na.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI-Schlüssel |
ITOBMYZPBFLSBP-UHFFFAOYSA-I |
SMILES |
[F-].F[Zr](F)(F)F.[Na+] |
Isomerische SMILES |
[F-].F[Zr](F)(F)F.[Na+] |
Kanonische SMILES |
F[Zr-](F)(F)(F)F.[Na+] |
Synonyme |
sodium pentafluorozirconate(1-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















